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Introduction
tert-Butyl (9-aminononyl)carbamate is a bifunctional organic molecule that has garnered

significant interest in the field of drug discovery, particularly in the development of Proteolysis

Targeting Chimeras (PROTACs).[1][2] This linear molecule features a terminal primary amine

and a carbamate-protected amine, providing a versatile scaffold for the synthesis of complex

molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of

conditions and can be readily removed under mild acidic conditions, making it an ideal

component in multi-step synthetic routes.[1][3] This guide provides a comprehensive overview

of the chemical and physical properties, synthesis, and applications of tert-Butyl (9-
aminononyl)carbamate.

Chemical and Physical Properties
tert-Butyl (9-aminononyl)carbamate is characterized by a nine-carbon aliphatic chain, which

imparts flexibility and hydrophobicity.[4] At room temperature, it typically presents as a solid or

a viscous liquid and exhibits good solubility in organic solvents.[4] Its water solubility is limited

due to the hydrophobic nature of the nonyl chain and the tert-butyl group.[4]
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Table 1: Chemical and Physical Properties of tert-Butyl
(9-aminononyl)carbamate

Property Value Source(s)

Molecular Formula C₁₄H₃₀N₂O₂ [4][5][6]

Molecular Weight 258.40 g/mol [5][6]

CAS Number 510754-90-2 [5][6]

IUPAC Name
tert-butyl N-(9-

aminononyl)carbamate
[5]

Synonyms

N-Boc-nonane-1,9-diamine,

N1-Boc-nonane-1,9-diamine,

tert-Butyl (9-aminonon-1-

yl)carbamate

[3][6]

Appearance Solid or viscous liquid [4]

Solubility
Soluble in organic solvents,

limited solubility in water.
[4]

While extensive experimental data is not publicly available, some properties can be estimated

through computational models. It is important to note that the chemical and physical properties

have not been thoroughly investigated.[7]

Spectroscopic Data
Detailed spectroscopic data for tert-Butyl (9-aminononyl)carbamate is not readily available in

public databases. However, based on the chemical structure, the expected spectral

characteristics are as follows:

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of

the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the nonyl chain (a

series of multiplets between 1.2 and 3.2 ppm), and the protons of the two amine groups.

¹³C NMR: The spectrum would feature signals for the carbons of the tert-butyl group, the

carbonyl carbon of the carbamate, and the nine distinct carbons of the nonyl chain.
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IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching

of the primary amine and the carbamate, the C=O stretching of the carbamate, and the C-H

stretching of the aliphatic chain.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and

characteristic fragmentation patterns corresponding to the loss of the Boc group and

cleavage of the alkyl chain.

Experimental Protocols
Synthesis of tert-Butyl (9-aminononyl)carbamate
A common method for the synthesis of tert-Butyl (9-aminononyl)carbamate involves the

selective mono-Boc protection of 1,9-diaminononane. A general one-pot procedure for such a

reaction is described below. This protocol is based on methods for the selective Boc protection

of diamines and should be optimized for this specific substrate.[8]

Materials:

1,9-diaminononane

Di-tert-butyl dicarbonate (Boc₂O)

Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂) as an HCl source

Methanol (MeOH)

Water

Dichloromethane (DCM)

Sodium hydroxide (NaOH)

Ethyl ether

Procedure:

Dissolve 1,9-diaminononane in a suitable solvent like methanol.
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Cool the solution to 0 °C.

Slowly add one equivalent of Me₃SiCl or SOCl₂ to form the hydrochloride salt of one of the

amine groups in situ.

Allow the reaction mixture to warm to room temperature.

Add 1 mL of water, followed by the addition of Boc₂O dissolved in methanol.

Stir the reaction mixture at room temperature for 1 hour.

Dilute the mixture with water and wash with ethyl ether to remove any di-Boc protected by-

product.

Adjust the pH of the aqueous layer to >12 with a NaOH solution.

Extract the product into dichloromethane.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield tert-Butyl (9-aminononyl)carbamate.

Purification:

The crude product can be purified by silica gel column chromatography.

Use in PROTAC Synthesis
tert-Butyl (9-aminononyl)carbamate serves as a versatile linker in the synthesis of

PROTACs.[1][2] The free primary amine can be coupled to a ligand for an E3 ubiquitin ligase,

while the Boc-protected amine can be deprotected to allow for the attachment of a warhead

that binds to the target protein of interest.

General Protocol for Linker Conjugation:

Coupling to E3 Ligase Ligand: The primary amine of tert-Butyl (9-aminononyl)carbamate
can be reacted with an activated carboxylic acid derivative (e.g., an NHS ester) of an E3

ligase ligand (e.g., a VHL or CRBN ligand) to form a stable amide bond.
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Boc Deprotection: The Boc group is removed under mild acidic conditions, typically using

trifluoroacetic acid (TFA) in a solvent like dichloromethane, to expose the second primary

amine.

Coupling to Target Protein Ligand: The newly deprotected amine is then coupled to a

warhead molecule (a ligand for the target protein) that has been appropriately functionalized

with a reactive group, such as an activated carboxylic acid, to complete the synthesis of the

PROTAC molecule.

Biological Activity and Signaling Pathways
tert-Butyl (9-aminononyl)carbamate itself is not known to have any intrinsic biological activity.

Its function is to act as a linker to connect two functionally distinct moieties in a PROTAC

molecule.[9][10] The resulting PROTAC hijacks the cell's natural protein disposal machinery,

the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[10][11][12]

PROTAC Mechanism of Action
The mechanism of action for a PROTAC utilizing a linker like tert-Butyl (9-
aminononyl)carbamate involves the following key steps:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target

protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form

a ternary complex.[11][13]

Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin

molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This

results in the formation of a polyubiquitin chain on the POI.[14]

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome,

which unfolds and degrades the target protein into smaller peptides.[11]

PROTAC Recycling: The PROTAC molecule is not consumed in this process and is released

to induce the degradation of another molecule of the target protein, acting in a catalytic

manner.[11][12]
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The signaling pathway ultimately affected by the PROTAC is dependent on the function of the

targeted protein. By degrading a specific protein, a PROTAC can modulate any signaling

pathway in which that protein is involved. For example, if the target protein is a kinase involved

in a cancer-related signaling pathway, its degradation will lead to the downregulation of that

pathway.

Visualizations
Logical Workflow for PROTAC Synthesis

PROTAC Synthesis Workflow
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Caption: A logical workflow diagram illustrating the key steps in the synthesis of a PROTAC

molecule using tert-Butyl (9-aminononyl)carbamate as a linker.
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PROTAC Mechanism of Action
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Caption: A diagram illustrating the catalytic cycle of a PROTAC, leading to the targeted

degradation of a protein of interest via the ubiquitin-proteasome system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://file.medchemexpress.eu/batch_PDF/HY-W101722/tert-Butyl-9-aminononyl-carbamate-DataSheet-MedChemExpress.pdf
https://axispharm.com/product/tert-butyl-9-aminononylcarbamate/
https://cymitquimica.com/cas/510754-90-2/
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-N-_9-aminononyl_carbamate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-N-_9-aminononyl_carbamate
https://www.scbt.com/p/tert-butyl-9-aminonon-1-yl-carbamate-510754-90-2
https://www.capotchem.cn/doc/msds_510754-90-2.do
https://www.researchgate.net/figure/Yields-and-purities-on-mono-Boc-protection-of-diamines-1a-9a_tbl1_317770166
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://broadpharm.com/blog/what-are-protac-linkers
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/TCR-67168-2-Targeted-Protein-Degradation-flyer.pdf
https://njbio.com/targeted-protein-degraders/
https://www.biorxiv.org/content/10.1101/2024.02.05.578957v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC11220168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11220168/
https://www.benchchem.com/product/b1598680#what-are-the-properties-of-tert-butyl-9-aminononyl-carbamate
https://www.benchchem.com/product/b1598680#what-are-the-properties-of-tert-butyl-9-aminononyl-carbamate
https://www.benchchem.com/product/b1598680#what-are-the-properties-of-tert-butyl-9-aminononyl-carbamate
https://www.benchchem.com/product/b1598680#what-are-the-properties-of-tert-butyl-9-aminononyl-carbamate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1598680?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

